2-Naphthalenesulfonic acid, 1-hydroxy-

Description

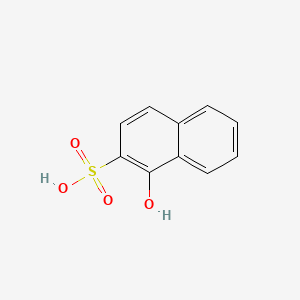

2-Naphthalenesulfonic acid, 1-hydroxy- (CAS 120-18-3), also known as 1-hydroxy-2-naphthalenesulfonic acid, is an aromatic sulfonic acid derivative with a hydroxyl (-OH) group at position 1 and a sulfonic acid (-SO₃H) group at position 2. Its molecular formula is C₁₀H₈O₄S (monohydrate: C₁₀H₈O₃S·H₂O, MW 226.25).

Propriétés

Numéro CAS |

567-18-0 |

|---|---|

Formule moléculaire |

C10H8O4S |

Poids moléculaire |

224.23 g/mol |

Nom IUPAC |

1-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O4S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6,11H,(H,12,13,14) |

Clé InChI |

PWJNDVAKQLOWRZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Positional Isomers: 1-Naphthalenesulfonic Acid

1-Naphthalenesulfonic acid (CAS 85-47-2) has a sulfonic acid group at position 1. Key differences include:

| Property | 1-Naphthalenesulfonic Acid | 2-Naphthalenesulfonic Acid, 1-Hydroxy- |

|---|---|---|

| Formula | C₁₀H₈O₃S | C₁₀H₈O₄S |

| Molecular Weight | 208.24 | 226.25 (monohydrate) |

| Melting Point | 90°C (crystalline solid) | 122–126°C |

| Solubility | Soluble in water, alcohol | Highly water-soluble |

| Derivatives | 1-Naphthylamine-5-sulfonic acid | Sodium salt (pharmaceutical use) |

| Applications | Dye intermediates | Pharmaceuticals, surfactants |

Key Insight : The position of the sulfonic acid group significantly impacts reactivity and applications. 1-Naphthalenesulfonic acid is more suited for dye synthesis, while the hydroxyl group in 1-hydroxy-2-naphthalenesulfonic acid enhances its utility in pharmaceuticals .

Hydroxylated Derivatives

4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid

Also known as 1-amino-2-naphthol-4-sulfonic acid (CAS 567-13-5), this compound features amino (-NH₂) and hydroxyl (-OH) groups at positions 4 and 3, respectively.

| Property | 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid | 1-Hydroxy-2-Naphthalenesulfonic Acid |

|---|---|---|

| Formula | C₁₀H₉NO₄S | C₁₀H₈O₄S |

| Applications | Dye intermediate (e.g., azo dyes) | Pharmaceutical counterion |

| Reactivity | Forms diazo compounds for dyes | Forms salts with basic drugs |

Key Insight: The amino group enables coupling reactions for dye synthesis, whereas 1-hydroxy-2-naphthalenesulfonic acid’s hydroxyl group facilitates ion-pairing in drug formulations .

K Acid (7-Amino-4-Hydroxy-2-Naphthalenesulfonic Acid)

| Property | K Acid | 1-Hydroxy-2-Naphthalenesulfonic Acid |

|---|---|---|

| Formula | C₁₀H₉NO₄S | C₁₀H₈O₄S |

| Applications | Synthesis of disazo dyes | Surfactants, pharmaceuticals |

| Solubility | High (due to two polar groups) | Moderate |

Key Insight : K acid’s dual functional groups make it versatile for complex dye structures, while 1-hydroxy-2-naphthalenesulfonic acid’s simpler structure prioritizes salt formation .

Azo Dye Derivatives

1-Naphthalenesulfonic Acid Azo Compounds

| Property | Azo Derivative | 1-Hydroxy-2-Naphthalenesulfonic Acid |

|---|---|---|

| Formula | C₂₀H₁₃N₂O₄SNa | C₁₀H₈O₄S |

| Applications | Textile dyes, indicators | Drug formulations |

| Structure | Complex azo linkage | Simple hydroxyl-sulfonic acid |

Key Insight : Azo derivatives leverage sulfonic acid groups for water solubility in dyes, whereas 1-hydroxy-2-naphthalenesulfonic acid’s hydroxyl group enhances drug compatibility .

Disulfonic Acids

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate (CAS 842-18-2) features two sulfonic acid groups and a hydroxyl group.

| Property | Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate | 1-Hydroxy-2-Naphthalenesulfonic Acid |

|---|---|---|

| Formula | C₁₀H₆K₂O₇S₂ | C₁₀H₈O₄S |

| Solubility | Extremely water-soluble | Moderately water-soluble |

| Applications | Specialty chemicals, detergents | Pharmaceuticals |

Key Insight : Additional sulfonic acid groups enhance solubility for detergent applications, contrasting with the pharmaceutical focus of 1-hydroxy-2-naphthalenesulfonic acid .

Alkylated Derivatives

Dinonylnaphthalenesulfonic Acid (CAS 25322-17-2) and its salts feature branched alkyl chains.

| Property | Dinonylnaphthalenesulfonic Acid | 1-Hydroxy-2-Naphthalenesulfonic Acid |

|---|---|---|

| Formula | C₂₈H₄₀O₃S | C₁₀H₈O₄S |

| Applications | Surfactants, corrosion inhibitors | Drug counterion |

| Lipophilicity | High (due to alkyl chains) | Moderate |

Key Insight : Alkylation increases lipophilicity for surfactant use, while 1-hydroxy-2-naphthalenesulfonic acid’s polar groups favor pharmaceutical ion-pairing .

Data Tables

Table 1: Comparative Physical Properties

| Compound | Molecular Formula | Melting Point (°C) | Solubility | Key Application |

|---|---|---|---|---|

| 1-Hydroxy-2-naphthalenesulfonic acid | C₁₀H₈O₄S | 122–126 | Water | Pharmaceuticals |

| 1-Naphthalenesulfonic acid | C₁₀H₈O₃S | 90 | Water, alcohol | Dye intermediates |

| K acid | C₁₀H₉NO₄S | N/A | Water | Disazo dyes |

| Dinonylnaphthalenesulfonic acid | C₂₈H₄₀O₃S | N/A | Organic solvents | Surfactants |

Table 2: Functional Group Impact

| Functional Groups | Example Compound | Primary Application |

|---|---|---|

| -SO₃H + -OH | 1-Hydroxy-2-naphthalenesulfonic acid | Drug salts |

| -SO₃H + -NH₂ | 4-Amino-1-naphthalenesulfonic acid | Dye intermediates |

| -SO₃H + azo linkage | Calmagite (C₁₇H₁₄N₂O₅S) | pH indicator |

Méthodes De Préparation

Reaction Conditions

-

Solvent System : A water-immiscible organic solvent (e.g., dichloroethane, monochlorobenzene) is used to suspend 2-naphthol, ensuring anhydrous conditions.

-

Temperature Control : The exothermic reaction is maintained at 0–10°C to prevent side reactions.

-

Molar Ratio : A 0.95:1.00 molar ratio of ClSO₃H to 2-naphthol ensures complete sulfonation.

Post-Reaction Processing

-

HCl Removal : Hydrogen chloride gas is desorbed under vacuum (100–400 mbar) at 0–60°C.

-

Neutralization : The sulfonated mixture is treated with 25–35% aqueous ammonia at 60–75°C, adjusting the pH to 6–6.5.

-

Phase Separation : The aqueous phase containing the ammonium salt of oxytobasic acid is extracted with aromatic hydrocarbons (e.g., toluene) to remove unreacted 2-naphthol.

Performance Metrics

Sulfuric Acid-Mediated Sulfonation

An alternative approach utilizes concentrated sulfuric acid (H₂SO₄) under controlled conditions:

Procedure

-

Sulfonation : 2-Naphthol is heated with H₂SO₄ at 80–160°C , with temperature influencing isomer distribution.

-

Isomerization : Prolonged heating at 170–190°C shifts the product toward 1-hydroxy-2-sulfonic acid.

-

Precipitation : The sulfonic acid is precipitated as a sodium salt by neutralizing the reaction mixture with NaOH, achieving 85–92% purity .

Key Adjustments

-

Acid Concentration : Maintaining H₂SO₄ at 45–60% during precipitation minimizes solubility of the target compound.

-

By-Product Management : Filtrates containing disulfonic acids are subjected to thermal hydrolysis to recover unreacted 2-naphthol, improving overall efficiency.

Hydrolysis of Aminosulfonic Acids

Amino derivatives of naphthalenesulfonic acids can be hydrolyzed to yield the hydroxy-sulfonic acid:

Example Pathway

Yield and Purity

-

Challenges : Requires precise control of temperature and reaction time to avoid over-sulfonation.

Comparative Analysis of Methods

Industrial and Environmental Considerations

-

Solvent Recovery : Chlorinated solvents (e.g., dichloroethane) are recycled via distillation, reducing waste.

-

Waste Acid Management : Filtrates from sulfuric acid methods are neutralized or repurposed for fertilizer production.

-

Energy Efficiency : Microwave-assisted sulfonation (noted in related sulfonic acid syntheses) reduces reaction times by 60% .

Q & A

Q. What are the recommended methods for synthesizing 1-hydroxy-2-naphthalenesulfonic acid with high purity?

The synthesis typically involves sulfonation of naphthalene derivatives. Controlled sulfonation with concentrated sulfuric acid at elevated temperatures (80–120°C) under anhydrous conditions is critical to minimize side products like di- or trisulfonated isomers . Post-synthesis, purification via recrystallization from hot water or ethanol is recommended due to the compound’s high solubility in polar solvents (e.g., water solubility: ~500 g/L at 25°C) . Monitor reaction progress using HPLC with UV detection (λ = 254 nm) to confirm sulfonic acid group incorporation .

Q. How can researchers verify the structural integrity of 1-hydroxy-2-naphthalenesulfonic acid?

Use a combination of spectroscopic techniques:

Q. What are the key physicochemical properties affecting experimental design?

- Acidity : pKa ≈ 0.27 ± 0.10, requiring acid-resistant equipment (e.g., glass-lined reactors) .

- Hygroscopicity : Store in desiccators with silica gel to prevent hydration (melting point: 124°C for anhydrous form; decreases with hydration) .

- Thermal stability : Decomposes above 317°C; avoid prolonged heating in open systems .

Advanced Research Questions

Q. How does 1-hydroxy-2-naphthalenesulfonic acid interact with biological macromolecules in enzyme studies?

In DapE enzyme research, it acts as a competitive inhibitor by mimicking the natural substrate’s sulfonic acid group. Use kinetic assays (e.g., UV-Vis monitoring at 340 nm for NADH oxidation) to determine inhibition constants (Ki). Maintain pH < 2.5 to ensure protonation of the sulfonic acid group, which enhances binding affinity .

Q. What advanced techniques resolve contradictions in tautomeric equilibria under varying pH conditions?

The compound exhibits keto-enol tautomerism influenced by pH:

Q. How can researchers assess environmental degradation pathways of this compound?

Q. What strategies improve stability in aqueous solutions for long-term studies?

- Add antioxidants (e.g., 0.1% BHT) to prevent radical-mediated oxidation .

- Store solutions at 4°C in amber vials to minimize light- and heat-induced degradation .

Methodological Challenges and Solutions

3.1 Handling discrepancies in reported solubility data

Discrepancies arise from hydration states (mono- vs. trihydrate). Standardize solvent systems:

Q. Addressing interference in spectroscopic analysis

Q. Validating synthetic yields in scale-up protocols

- Optimize sulfonation time using in situ Raman spectroscopy (peak at 1150 cm⁻¹ for sulfonic acid formation) .

- Compare yields with gravimetric analysis (theoretical yield: 85–90% under anhydrous conditions) .

Safety and Compliance in Academic Labs

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles are mandatory due to corrosive properties .

- Waste disposal : Neutralize with sodium bicarbonate before disposal; comply with EPA guidelines for sulfonic acid derivatives .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.